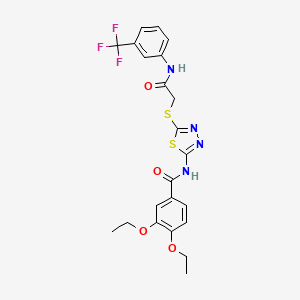
3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O4S2 and its molecular weight is 526.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit potential anticancer properties. The incorporation of the 3-(trifluoromethyl)phenyl group may enhance the lipophilicity and cellular uptake of the compound, making it a candidate for further investigation in cancer therapy. Studies have demonstrated that similar thiadiazole derivatives can inhibit tumor growth in various cancer cell lines .
2. Antimicrobial Properties
Thiadiazole derivatives have also shown promise as antimicrobial agents. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways could be leveraged to develop new antibiotics. Preliminary studies suggest that modifications to the thiadiazole structure can lead to increased potency against resistant bacterial strains .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its structural components could be designed to interact with active sites of target enzymes, thereby modulating their activity. This approach is particularly relevant in the development of drugs targeting metabolic disorders or cancers where enzyme overactivity is a concern .
Material Science Applications
1. Fluorescent Probes
Due to its unique electronic properties, 3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be utilized as a fluorescent probe in biochemical assays. Its fluorescence characteristics can be exploited for imaging applications or as a sensor for detecting specific biomolecules .
2. Polymer Chemistry
Incorporating this compound into polymer matrices may enhance the thermal and mechanical properties of the materials. The presence of the thiadiazole moiety can improve the stability and durability of polymers under various environmental conditions .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound can serve as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile allows for effective separation and quantification in complex mixtures .
2. Spectroscopic Studies
Due to its unique structure, this compound can be analyzed using various spectroscopic techniques (e.g., NMR, IR). These studies help elucidate its molecular interactions and stability under different conditions, providing insights into its behavior in biological systems .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of similar thiadiazole derivatives on human breast cancer cells (MCF-7). Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that specific modifications enhanced activity against resistant strains by disrupting biofilm formation .
Propiedades
IUPAC Name |
3,4-diethoxy-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4S2/c1-3-32-16-9-8-13(10-17(16)33-4-2)19(31)27-20-28-29-21(35-20)34-12-18(30)26-15-7-5-6-14(11-15)22(23,24)25/h5-11H,3-4,12H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLWBUDKXHVHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













